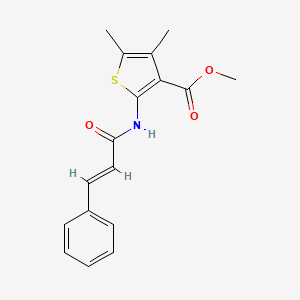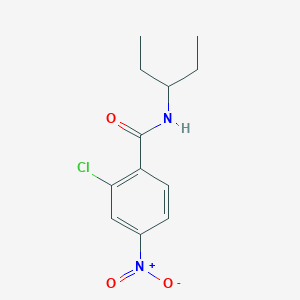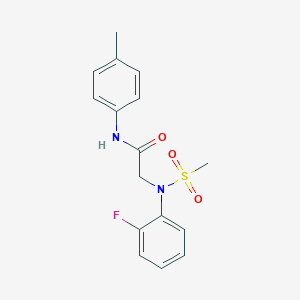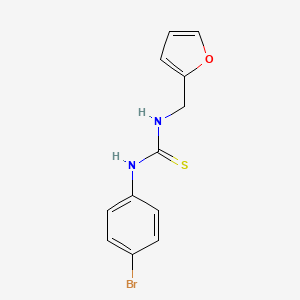
methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MCDT, is a chemical compound that belongs to the class of thiophene carboxylic acid esters. MCDT has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate exerts its biological activities by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate reduces the production of prostaglandins, thereby reducing inflammation. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been reported to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
実験室実験の利点と制限
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate in lab experiments. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is relatively expensive compared to other compounds, which may limit its use in certain experiments. Furthermore, the mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. One area of research could focus on elucidating the mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. Understanding the mechanism of action could lead to the development of more potent and selective inhibitors of COX-2. Another area of research could focus on the development of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate derivatives with improved biological activity. Finally, research could focus on the development of new applications for methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate in fields such as material science and organic synthesis.
合成法
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multistep process starting from 2,4-dimethylthiophene. The first step involves the acylation of 2,4-dimethylthiophene with cinnamoyl chloride in the presence of a base such as triethylamine to form 2-(cinnamoylamino)-4,5-dimethylthiophene. The second step involves the esterification of the amine group with methyl 3-bromopropionate in the presence of a base such as potassium carbonate to form methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. The overall yield of the synthesis method is around 50%.
科学的研究の応用
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been reported to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-12(2)22-16(15(11)17(20)21-3)18-14(19)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOHQXAVCXVFG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dimethyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)




![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)